Di-o-anisamide

Beschreibung

Contextualization of Di-o-anisamide within the Benzamide (B126) Derivative Class

Benzamides are a class of chemical compounds characterized by a benzene (B151609) ring attached to an amide group. This structural motif is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals. The specific arrangement of substituents on the benzene ring gives rise to a wide array of derivatives with diverse pharmacological properties.

One of the fundamental members of this family is o-anisamide , also known as 2-methoxybenzamide. nih.govnist.gov Its structure consists of a methoxy (B1213986) group (-OCH₃) positioned ortho to the carboxamide group on the benzene ring. This compound serves as a foundational structure for more complex derivatives. The specific compound This compound (CAS No. 858425-08-8) is classified as a chemical intermediate. clearsynth.com While detailed public research on this compound itself is not extensive, its name and the molecular formula of its deuterated variant, this compound-d6 (C₁₆H₉D₆NO₄), suggest a dimeric or otherwise derived structure from the parent o-anisamide molecule. lgcstandards.comsapphirebioscience.com Research in this area tends to focus more broadly on derivatives built upon the o-anisamide scaffold. ajrconline.org

Table 1: Chemical and Physical Properties of o-Anisamide Click on the headers to sort the table.

| Property | Value | Source |

| IUPAC Name | 2-methoxybenzamide | nih.gov |

| Molecular Formula | C₈H₉NO₂ | nih.gov |

| Molecular Weight | 151.16 g/mol | nih.gov |

| CAS Number | 2439-77-2 | nist.gov |

| Synonyms | o-Methoxybenzamide, Benzamide, 2-methoxy- | nist.gov |

Evolution of Research Trajectories for this compound and Related Anisamide Ligands

While specific research on the intermediate this compound is limited, the research trajectory for related anisamide ligands has been dynamic and has evolved significantly over the past two decades. The primary focus has been on leveraging the anisamide moiety as a targeting ligand for drug delivery systems.

The initial research premise was based on the observation that certain benzamide derivatives exhibit a high affinity for sigma receptors. ajrconline.org These receptors are transmembrane proteins, and notably, are often overexpressed on the surface of various human cancer cells, including prostate, lung, and breast cancers. nih.govresearchgate.net This overexpression presented an opportunity for targeted therapy.

Early-phase research demonstrated that attaching anisamide to the surface of nanocarriers, such as liposomes or nanoparticles, could guide these carriers to tumor cells. ajrconline.orgresearchgate.net This led to a surge in the development of "anisamide-decorated" drug delivery systems designed to selectively deliver chemotherapeutics or gene-silencing agents like siRNA to cancer cells, thereby increasing efficacy and potentially reducing off-target side effects. ucc.ie

More recent research has introduced a layer of complexity and critical evaluation to this trajectory. Some studies have questioned the precise nature of the interaction, suggesting that the cellular uptake of anisamide-modified nanoparticles may not be exclusively mediated by the sigma-1 receptor as initially hypothesized. researchgate.net The debate continues regarding the exact binding mechanisms and whether other receptors or cellular processes are involved. This has shifted the research focus towards more detailed mechanistic studies to clarify the ligand's utility and optimize its application in tumor targeting. researchgate.net

Significance of the Anisamide Moiety as a Ligand in Targeted Systems

The significance of the anisamide moiety lies in its role as a small-molecule targeting ligand capable of directing complex therapeutic payloads to specific cell populations. researchgate.net Its relatively low molecular weight and amenability to chemical conjugation make it an attractive tool for surface modification of nanocarriers. researchgate.net

The core strategy involves the active targeting of sigma receptors, which are overexpressed in numerous malignancies. nih.gov By functionalizing a nanocarrier with anisamide, the carrier gains the ability to bind to these receptors, facilitating cellular uptake through receptor-mediated endocytosis. nih.gov This mechanism is sought after for delivering potent anticancer drugs that would otherwise have systemic toxicity.

Research has showcased the versatility of the anisamide moiety by incorporating it into a variety of nanodelivery platforms:

Gold Nanorods (AuNRs): Anisamide-targeted PEGylated gold nanorods have been developed to carry chemotherapy agents like epirubicin (B1671505). These systems combine targeted chemotherapy with photothermal therapy, where the gold nanorods generate heat upon laser irradiation, creating a synergistic antitumor effect. nih.gov

Cyclodextrins: Anisamide has been conjugated to cyclodextrin-based nanoparticles for the delivery of siRNA. In a mouse model of prostate cancer, an anisamide-targeted formulation successfully delivered siRNA, leading to the silencing of a target gene (vascular endothelial growth factor) and a significant reduction in tumor growth. ucc.ie

Liposomes: Anisamide-functionalized liposomes have been used as carriers for drugs like doxorubicin (B1662922) to target human prostate cancer cells. ajrconline.org

Despite ongoing questions about its precise mechanism, the body of research indicates that the anisamide moiety remains a significant and promising ligand in the design of next-generation targeted drug delivery systems. researchgate.net

Table 2: Examples of Anisamide-Functionalized Nanocarriers in Research Click on the headers to sort the table.

| Nanocarrier System | Therapeutic Payload | Target / Disease Model | Key Research Finding | Source |

| Pegylated Gold Nanorods | Epirubicin | Prostate Cancer (PC-3 xenograft) | Demonstrated synergistic antitumor effects from combined chemotherapy and photothermal therapy. | nih.gov |

| Guanidino-β-cyclodextrin | siRNA (luciferase, VEGF) | Prostate Cancer (in vitro, in vivo) | Induced cell-specific siRNA internalization and significant tumor inactivation in a mouse model. | ucc.ie |

| Amphiphilic Cyclodextrin (B1172386) | siRNA (PLK1) | Prostate Cancer (PC3, DU145 cells) | Formulated nanoparticles that interacted with the sigma receptor, with uptake reduced by a competitive ligand. | ucc.ie |

| Polypeptide Complex | Platinum(IV) Poly-prodrug | Prostate Cancer (PC3 tumors) | Anisamide-functionalized polymer complexed with a platinum-based drug for targeted delivery. | pku.edu.cn |

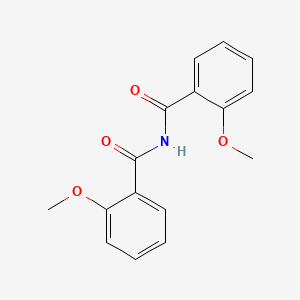

Structure

3D Structure

Eigenschaften

Molekularformel |

C16H15NO4 |

|---|---|

Molekulargewicht |

285.29 g/mol |

IUPAC-Name |

2-methoxy-N-(2-methoxybenzoyl)benzamide |

InChI |

InChI=1S/C16H15NO4/c1-20-13-9-5-3-7-11(13)15(18)17-16(19)12-8-4-6-10-14(12)21-2/h3-10H,1-2H3,(H,17,18,19) |

InChI-Schlüssel |

KBRHWMNUDGEAMV-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C(=O)NC(=O)C2=CC=CC=C2OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization of Di O Anisamide

Established Synthetic Routes for Di-o-anisamide and its Analogs

The synthesis of this compound and its analogs primarily relies on standard amide bond formation reactions. A prevalent method involves the acylation of an amine with a suitable carboxylic acid derivative, such as an acid chloride. For example, the synthesis of various benzamide (B126) derivatives has been achieved by reacting aromatic amines with a corresponding acid in the presence of sodium carbonate dissolved in a biphasic system of dichloromethane (B109758) and water. researchgate.net

A specific synthetic route for a this compound-containing compound, termed Z-X-1, has been detailed. mdpi.com This molecule incorporates the this compound (also referred to as AA) moiety linked by a flexible oxyalkyl chain to an active acetyl bromide group, designed for subsequent conjugation. mdpi.com The successful formation of this compound and its synthetic intermediates was rigorously confirmed through analytical techniques including Mass Spectrometry (MS), ¹H Nuclear Magnetic Resonance (¹H NMR), and ¹³C Nuclear Magnetic Resonance (¹³C NMR). mdpi.com

The generation of analogs extends to modifying the core anisamide structure or coupling it with other pharmacophores. Researchers have synthesized novel series of niclosamide (B1684120) analogs to probe structure-activity relationships, indicating the adaptability of the anisamide chemical backbone. nih.gov In a similar vein, new analogs of mycophenolic acid (MPA) have been created using conventional silylation and esterification reactions. researchgate.net The synthesis of complex molecules where a sulfonamide scaffold is coupled with anisamide has also been successfully demonstrated. researchgate.netekb.eg

Reaction conditions are a critical factor in optimizing these synthetic pathways. For the conjugation of anisamide to antisense oligonucleotides (ASONs), a systematic optimization found that reacting the components in a d₆-DMSO/aqueous solution for 4 hours at 50°C afforded a high yield of 98.9%. mdpi.comresearchgate.net

Table 1: Representative Synthetic Approaches for Anisamide and its Analogs

| Synthetic Goal | Key Reagents | Reaction Type | Reference |

|---|---|---|---|

| Benzamide Derivatives | Aromatic amines, Acid chlorides, Sodium carbonate | Acylation | researchgate.net |

| This compound-linker conjugate (Z-X-1) | This compound region, Oxyalkyl chain, Acetyl bromide | Multi-step synthesis | mdpi.com |

| Sulfonamide-anisamide hybrids | Anisamide scaffold, Sulfonamide derivatives | Coupling reaction | researchgate.netekb.eg |

| Mycophenolic acid analogs | Mycophenolic acid (MPA) | Silylation, Esterification | researchgate.net |

Strategies for Functionalization and Conjugation of this compound Derivatives

The chemical utility of this compound is significantly expanded through its functionalization and conjugation to other molecules. These chemical modifications are pivotal for applications in targeted drug delivery, where properties like cellular uptake, enzymatic stability, and target-specific recognition are paramount.

Covalent Attachment Techniques for this compound Integration

Covalent bonding provides a stable and permanent method for integrating this compound into larger molecular systems. A prime example is the conjugation of anisamide to antisense oligonucleotides (ASONs). mdpi.com This was accomplished by first synthesizing an anisamide derivative equipped with a reactive functional group, which then forms a covalent linkage with the ASON molecule. mdpi.com This solution-phase conjugation technique is noted for its high efficiency and adaptability, allowing for precise control over the site and number of attached anisamide ligands, which in turn influences the biological and biophysical characteristics of the conjugate. mdpi.com Research has shown that both the conjugation sites and the quantity of anisamide ligands affect the stability against enzymatic degradation and the efficiency of cellular uptake. mdpi.com

The carboxylic acid group of p-anisic acid is another frequently utilized handle for covalent modification, as seen in its dissolution in DMSO prior to conjugation reactions. ucc.ie

Non-Covalent Inclusion Complex Formation with this compound

As an alternative to covalent chemistry, non-covalent interactions can be harnessed to incorporate this compound into supramolecular structures. Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity, are particularly well-suited for forming inclusion complexes with guest molecules like anisamide. ucc.ie

This principle was applied to functionalize hydrophilic dilysine-cyclodextrin nanoparticles with an anisamide targeting ligand. ucc.ie In this design, the anisamide ligand was first covalently linked via a polyethylene (B3416737) glycol (PEG) spacer to adamantane, a hydrophobic anchor molecule known to form highly stable inclusion complexes with cyclodextrins. ucc.ie This strategy facilitates the non-covalent assembly of anisamide-targeted nanoparticles for potential use in targeted delivery systems. ucc.ieacs.org

Synthesis of Isotopic Analogs of this compound for Research Applications

The direct synthesis of isotopically labeled this compound is not explicitly described in the reviewed literature. However, the established synthetic routes for this compound and its analogs can be readily adapted for this purpose. The standard procedure would involve the use of a starting material labeled with a stable or radioactive isotope, such as ¹³C, ¹⁴C, or ³H. For example, isotopically labeled anisic acid or a corresponding labeled amine could be employed in an amide coupling reaction. The resulting isotopic analog would be invaluable for in vitro and in vivo studies, enabling researchers to trace the compound's metabolic pathways, determine its pharmacokinetic profile, and quantify its binding to target receptors using techniques like liquid scintillation counting or mass spectrometry. The successful incorporation of the isotope would be verified using mass spectrometry and, in the case of ¹³C labeling, by ¹³C NMR.

Incorporation of this compound into Polymeric and Nanoscale Architectures

The integration of this compound into polymers and nanoparticles is a key strategy for creating advanced therapeutic delivery platforms. In these constructs, the anisamide component typically functions as a targeting ligand, directing the nanocarrier to cells that overexpress the sigma receptor, for which anisamide has a high affinity. researchgate.net

Covalent conjugation is a direct method for creating anisamide-functionalized polymers. For instance, anisamide has been successfully attached to chitosan (B1678972)/poly(ethylene glycol) nanoparticles. researchgate.net This modification was shown to enhance the nanoparticles' affinity for human lung carcinoma cells, demonstrating the effectiveness of the targeting strategy. researchgate.net

A more common approach involves the formulation of nanoparticles where the anisamide ligand is presented on the surface. Anisamide-targeted amphiphilic cyclodextrin (B1172386) nanoparticles have been developed for delivering siRNA. ucc.ie These were formulated by inserting a DSPE-PEG5000-anisamide conjugate into pre-formed cyclodextrin complexes. ucc.ie The resulting nanoparticles were characterized as being less than 200 nm in diameter with a positive surface charge, and they demonstrated effective targeting to prostate cancer cells. ucc.ieacs.org The specificity of this targeting was confirmed in competitive uptake studies, where the presence of a competing sigma receptor ligand reduced the uptake of the anisamide-functionalized nanoparticles. ucc.ieacs.org

Table 2: Anisamide-Functionalized Polymeric and Nanoscale Systems

| System Type | Method of Anisamide Incorporation | Key Features | Reported Application |

|---|---|---|---|

| Chitosan/Poly(ethylene glycol) Nanoparticles | Covalent conjugation | Enhanced affinity for lung carcinoma cells | Targeted drug delivery researchgate.net |

| Amphiphilic Cyclodextrin Nanoparticles | Post-insertion of DSPE-PEG5000-anisamide | < 200 nm size, cationic surface, sigma receptor targeting | Targeted gene silencing in prostate cancer ucc.ieacs.org |

| Dilysine-Cyclodextrin Nanoparticles | Non-covalent inclusion of adamantane-PEG-anisamide | Hydrophilic nanoparticle with targeted ligand | Targeted drug delivery ucc.ie |

Molecular Mechanisms and Biological Interactions of Di O Anisamide Derivatives

Receptor Binding Affinity and Selectivity of Anisamide-Based Ligands

Anisamide, a low-molecular-weight benzamide (B126) derivative, has been explored as a tumor-directing component in functionalized nanosystems, predicated on its presumed interaction with sigma receptors. nih.gov Some benzamide derivatives have demonstrated a high affinity for these receptors, which are often overexpressed in various tumor cells. nih.gov

The primary molecular targets hypothesized for anisamide-based ligands are the sigma-1 (σ1) and sigma-2 (σ2) receptors. nih.gov While structurally distinct, these receptor subtypes share pharmacological similarities. nih.gov The affinity of anisamide itself for sigma receptors has been a subject of investigation, but much of the understanding is derived from larger benzamide structures that include the anisamide moiety. nih.gov

Research into novel benzamide derivatives has yielded compounds with high affinity and selectivity for the σ1 receptor. Pharmacomodulation of a lead compound resulted in derivatives with significantly improved binding affinity. For instance, the substitution of a chloro atom at different positions on the benzamide structure enhanced the affinity and selectivity for the σ1 receptor over the σ2 receptor. nih.gov

Below is a table summarizing the binding affinities of selected benzamide derivatives for sigma-1 and sigma-2 receptors.

| Compound | Substituent Position | σ1 Receptor Affinity (Ki in nM) | σ2 Receptor Affinity (Ki in nM) | Selectivity (σ2/σ1) |

| Lead Compound 1 | - | 3.2 | 608 | 190 |

| Compound 2 | meta-Chloro | 0.6 | 190 | 317 |

| Compound 3 | para-Chloro | 1.7 | 410 | 241 |

| Data sourced from studies on novel benzamide derivatives. nih.gov |

The subcellular location of sigma receptors is a critical factor in their interaction with external ligands, especially those tethered to large nanoparticles. The σ1 receptor is predominantly found at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a specialized subcellular interface. nih.govresearchgate.net It is also found in the nuclear envelope and can translocate within the cell upon stimulation. nih.govarvojournals.org

In contrast, the σ2 receptor has a broader distribution. Studies using fluorescent probes have shown that σ2 receptors are located in the mitochondria, lysosomes, endoplasmic reticulum, and on the plasma membrane of breast cancer cells. researchgate.net

This predominantly intracellular localization of the σ1 receptor has significant implications for the targeting hypothesis of anisamide-functionalized nanoparticles. Immunostaining of melanoma cells revealed an intracellular location for the σ1 receptor, which would make it inaccessible to anisamide ligands on the surface of a nanoparticle that has not yet been internalized. nih.gov This finding raises questions about the direct binding of such external ligands to the σ1 receptor as the initial step of cellular uptake. nih.gov

Mechanistic Elucidation of Ligand-Receptor Engagement by Di-o-anisamide

The precise mechanism by which anisamide-functionalized systems engage with cells remains an area of active investigation and debate. The initial hypothesis centered on a direct, high-affinity interaction with sigma receptors on the cell surface, leading to internalization. However, experimental evidence has introduced complexity to this model.

There is a significant and ongoing debate regarding the direct involvement of the σ1 receptor in the cellular uptake of particles decorated with anisamide. nih.gov Several studies have presented data that challenge the previously suggested σ1 receptor-mediated uptake mechanism. nih.govresearchgate.net

Key findings that fuel this debate include:

Lack of Competition: The uptake of anisamide-decorated particles was not inhibited by the presence of other σ1 receptor ligands, which would be expected if they were competing for the same binding site. nih.gov

No Correlation with Expression Levels: The degree of particle uptake in various cell models did not correlate with the cellular expression levels of the σ1 receptor. nih.gov

Intracellular Localization: As mentioned previously, the intracellular location of the σ1 receptor makes it a questionable target for external anisamide ligands. nih.gov

These findings have led to suggestions that anisamide may interact with the σ2 receptor subtype or an entirely different, as-yet-unidentified receptor. researchgate.net It has been noted that the preferential binding of anisamide to either sigma receptor subtype has not been definitively demonstrated, and further research is required to clarify the exact mechanism of action. researchgate.net The variability in the reported in vivo efficacy of anisamide-tethered nanosystems further underscores the unresolved questions surrounding its targeting utility. nih.gov

Modulation of Intracellular Pathways by this compound Functionalized Systems

Regardless of the specific initial binding partner, the interaction of anisamide-based ligands with cells can lead to the modulation of various intracellular pathways, beginning with the mechanism of cellular entry.

Anisamide-functionalized systems are designed to be internalized by target cells. nih.gov The proposed mechanism for this uptake is receptor-mediated endocytosis, a process where the cell internalizes molecules by the inward budding of membrane vesicles containing proteins with receptor sites specific to the molecules being internalized. nih.govyoutube.com

The process generally involves the following steps:

Binding: The ligand (in this case, the anisamide moiety) binds to a specific receptor on the cell surface.

Invagination: The binding event triggers the invagination of the plasma membrane, often involving coat proteins like clathrin. youtube.com

Vesicle Formation: A vesicle, known as an endosome, pinches off from the membrane and moves into the cell's interior. youtube.com

Trafficking: The endosome then traffics to other organelles, such as lysosomes, where the contents can be processed or degraded. youtube.com

Studies with fluorescently labeled σ2 receptor ligands have shown that their internalization is rapid and can be partially reduced by inhibitors of endocytosis, suggesting that this pathway is involved. researchgate.net Once internalized, the activation of sigma receptors by their ligands can modulate a wide array of intracellular signaling pathways. For example, ligand binding to the σ1 receptor has been shown to influence cholesterol metabolism by altering the receptor's interaction with key proteins like the Low-density lipoprotein receptor (LDLR) and Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). frontiersin.org

Theoretical and in Vitro Applications of Di O Anisamide Functionalized Systems

Design and Evaluation of Targeted Delivery Systems Utilizing Di-o-anisamide

The design of these targeted systems involves the chemical conjugation of an anisamide ligand to a nanocarrier, such as a liposome, polymer, or nanoparticle. mdpi.com This process creates a delivery vehicle that can selectively bind to cells expressing the sigma receptor. researchgate.netnih.govmdpi.com The underlying principle is that upon systemic administration, these functionalized nanocarriers will preferentially accumulate at the tumor site through a combination of passive (the enhanced permeability and retention effect) and active targeting via the anisamide-sigma receptor interaction. mdpi.com

Delivery of Nucleic Acid Therapeutics (siRNA, ASONs, Plasmid DNA)

The delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), antisense oligonucleotides (ASOs), and plasmid DNA (pDNA), presents a formidable challenge due to the inherent instability and poor cellular uptake of these large, negatively charged molecules. nih.govoup.com Anisamide-functionalized nanocarriers have been developed to overcome these barriers, protecting the nucleic acid payload from degradation and facilitating its entry into target cells. nih.govresearchgate.netmdpi.com

The effectiveness of anisamide-targeted systems in delivering nucleic acids for gene silencing has been demonstrated in various in vitro studies. These studies typically involve treating cancer cell lines that overexpress the sigma receptor with an anisamide-functionalized nanocarrier containing a specific siRNA or ASO. The subsequent reduction in the target messenger RNA (mRNA) or protein levels is then quantified to assess the gene silencing efficacy.

For instance, anisamide-targeted cyclodextrin (B1172386) nanoparticles have been used to deliver siRNA against Polo-like kinase 1 (PLK1), a protein involved in cell cycle progression, to prostate cancer cells. acs.org In a three-dimensional (3D) cell culture model, which more closely mimics the in vivo tumor microenvironment, these targeted nanoparticles resulted in significantly greater knockdown of PLK1 mRNA compared to their non-targeted counterparts. acs.org Specifically, a reduction of 46% in PC3 cells and 37% in DU145 cells was observed. acs.org Similarly, anisamide-targeted gold nanoparticles carrying siRNA against the RelA subunit of NF-κB have been shown to effectively downregulate the target gene in human prostate cancer PC-3 cells. researchgate.net

Another study utilized anisamide-modified cyclodextrins to deliver VEGF siRNA to PC3 prostate cancer cells, which led to a significant reduction in VEGF mRNA levels. researchgate.net The efficacy of these systems is often compared between two-dimensional (2D) and more complex 3D cell models, with the latter often showing a more pronounced benefit of the targeted approach. acs.orgfrontiersin.org

| Nanocarrier System | Nucleic Acid Therapeutic | Target Gene | Cell Line | Key Finding | Reference |

|---|---|---|---|---|---|

| Cyclodextrin Nanoparticles | siRNA | PLK1 | PC3 & DU145 (Prostate Cancer) | 46% and 37% mRNA knockdown in 3D models, respectively. | acs.org |

| Gold Nanoparticles (AuNPs) | siRNA | RelA (NF-κB) | PC-3 (Prostate Cancer) | Effective downregulation of the RelA gene. | researchgate.net |

| Modified Cyclodextrins | siRNA | VEGF | PC3 (Prostate Cancer) | Significant reduction in VEGF mRNA levels. | researchgate.net |

A critical barrier to the efficacy of nucleic acid therapeutics is their entrapment and subsequent degradation in endosomes following cellular uptake. insidetx.comuni-muenchen.de For the therapeutic to be effective, it must escape the endosome and reach the cytoplasm (for siRNA and ASOs) or the nucleus (for pDNA). Anisamide-functionalized systems are often designed with components that facilitate this escape.

While anisamide itself is primarily a targeting ligand, the nanocarriers it is attached to are often engineered to promote endosomal escape. researchgate.netnih.gov One common strategy is the "proton sponge" effect. biorxiv.org This involves incorporating polymers with high buffering capacity, such as polyethylenimine (PEI), into the nanoparticle. researchgate.net As the endosome acidifies, these polymers become protonated, leading to an influx of chloride ions and water, which causes osmotic swelling and eventual rupture of the endosomal membrane, releasing the payload into the cytoplasm. insidetx.comuni-muenchen.de

Other mechanisms include the use of fusogenic lipids, like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which can destabilize the endosomal membrane, or the inclusion of peptides that can form pores in the membrane. insidetx.comresearchgate.net Studies using anisamide-targeted gold nanoparticles have demonstrated efficient endosomal escape of siRNA in prostate cancer cells, which is a crucial step for the observed gene silencing. researchgate.net The visualization of mRNA escape from endosomal recycling tubules has been captured using super-resolution microscopy, providing new insights into the subcellular trafficking and release mechanisms. biorxiv.org

Delivery of Small Molecule Therapeutics

The application of anisamide-functionalized systems extends to the targeted delivery of conventional small-molecule chemotherapeutic agents. The goal is to increase the concentration of the drug at the tumor site, thereby enhancing its efficacy while reducing systemic toxicity. mdpi.comnih.gov

Anisamide-decorated nanocarriers have been successfully employed to deliver a variety of chemotherapeutic drugs, including docetaxel (B913) and paclitaxel, to cancer cells. nih.govnih.gov For instance, solid lipid nanoparticles (SLNs) functionalized with anisamide were developed to deliver docetaxel to prostate cancer cells. nih.gov These targeted SLNs showed a higher rate of drug release compared to their non-targeted counterparts. nih.gov

In another approach, pH-responsive micelles made from an anisamide-conjugated chitosan (B1678972) derivative were used to deliver paclitaxel. nih.govcpu.edu.cn These micelles were designed to be stable at physiological pH but to release the drug more rapidly in the acidic environment of endosomes and lysosomes within cancer cells. nih.gov This dual-targeting strategy—receptor-mediated uptake followed by pH-triggered release—led to enhanced cytotoxicity against PC-3 prostate cancer cells. nih.gov

| Nanocarrier System | Chemotherapeutic Agent | Cancer Model | Key Strategy/Finding | Reference |

|---|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Docetaxel | Prostate Cancer Cells | Enhanced drug release from anisamide-targeted SLNs. | nih.gov |

| pH-Responsive Chitosan Micelles | Paclitaxel | PC-3 (Prostate Cancer) | Enhanced cellular internalization and cytotoxicity due to sigma-1 receptor affinity and pH-responsive release. | nih.gov |

| Liposomes | Doxorubicin (B1662922) | Prostate Cancer Cells | First study to use anisamide to target doxorubicin-encapsulated liposomes to sigma receptor-overexpressing cells. | researchgate.net |

Platinum-based drugs like cisplatin (B142131) are mainstays of cancer chemotherapy, but their use is often limited by severe side effects and drug resistance. mdpi.com To address this, novel delivery strategies involving platinum(IV) pro-drugs have been developed. Pt(IV) compounds are generally more stable and less toxic than their Pt(II) counterparts and are activated by reduction to the cytotoxic Pt(II) form within the cancer cell. mdpi.comresearchgate.net

A targeted polyion complex (Tg-PIC) system has been designed for the delivery of a Pt(IV)-backboned poly-prodrug. pku.edu.cnrsc.org This system consists of the poly-prodrug complexed with an anisamide-end-capped polymer. The anisamide moiety facilitates targeted internalization into sigma-receptor-positive PC3 prostate cancer cells. pku.edu.cn In vitro studies demonstrated that the targeted complex (Tg-PIC) was approximately four times more potent than the non-targeted version, with IC50 values of 26 μM and 115 μM, respectively. pku.edu.cn This increased potency was attributed to the higher cellular uptake mediated by the anisamide ligand, leading to more efficient intracellular release of the active cisplatin drug. pku.edu.cnrsc.org

Ligand-Mediated Receptor Binding and Internalization in Specific Cell Lines

Anisamide, a low-molecular-weight benzamide (B126) derivative, has been utilized as a tumor-directing moiety in functionalized nanosystems. researchgate.net The rationale for its use is predicated on its high affinity for sigma receptors, which are transmembrane proteins often overexpressed in various human cancers. researchgate.netmdpi.comnih.gov This overexpression makes the sigma receptor an attractive target for delivering therapeutic payloads directly to malignant cells. mdpi.comnih.gov

The specificity of anisamide-functionalized systems has been demonstrated across several cancer cell lines known to overexpress sigma receptors, including those from prostate, breast, and lung cancers. nih.govnih.gov Sigma receptors are found in high quantities in the majority of cancer cell lines, suggesting that ligands like anisamide can be effective tools for targeted diagnosis and therapy. mdpi.com

In human prostate cancer cell lines such as DU-145 and PC-3, which are known to have high levels of sigma receptors, anisamide-decorated nanoparticles and liposomes have shown significantly enhanced cellular uptake and cytotoxicity compared to their non-targeted counterparts. nih.govnih.govnih.gov One study involving doxorubicin-loaded liposomes showed a stark difference in efficacy against DU-145 cells. The anisamide-targeted liposomes exhibited a significantly lower IC₅₀ value (1.8 µM) compared to the non-targeted version (14 µM). nih.gov Crucially, this enhanced toxicity was blocked by haloperidol, a competitive sigma receptor ligand, confirming that the uptake was mediated specifically by the sigma receptor. nih.gov

Similar targeting efficacy has been noted in breast cancer models. The MCF-7 breast carcinoma cell line, for instance, has been used to show that sigma receptor ligands can improve the delivery of liposomes. nih.gov The principle extends to lung cancer, where anisamide-decorated nanoparticles have been used to target the delivery of siRNA. nih.gov

While many studies support the role of sigma receptors in the uptake of anisamide-functionalized carriers, some research has introduced questions regarding the precise mechanism. researchgate.netresearchgate.net Evidence suggests that the sigma-1 receptor may be localized intracellularly rather than on the cell surface, which would preclude direct binding of anisamide-grafted nanoparticles from the extracellular space. researchgate.net This has led to suggestions that other receptors, potentially the sigma-2 receptor, or other internalization pathways may be involved, indicating that the exact targeting mechanism may be more complex than initially hypothesized and warrants further investigation. researchgate.net

Table 1: In Vitro Cytotoxicity of Anisamide-Targeted Liposomal Doxorubicin in DU-145 Prostate Cancer Cells

| Formulation | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| Anisamide-Conjugated Liposomal Doxorubicin | 1.8 | Enhanced cytotoxicity mediated by sigma receptors. nih.gov |

| Non-Targeted Liposomal Doxorubicin | 14.0 | Standard liposomal drug delivery. nih.gov |

Investigation of Anti-Proliferative Activities of Anisamide-Scaffolded Compounds

Beyond their role as targeting ligands, compounds built upon an anisamide scaffold have been synthesized and evaluated for their intrinsic anti-proliferative activities. These investigations aim to develop novel therapeutic agents that combine the targeting properties of the anisamide moiety with direct cytotoxic or cytostatic effects.

A study evaluating a series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold demonstrated notable anti-proliferative activity against a panel of human cancer cell lines. ekb.egresearchgate.net The compounds were tested against Caucasian breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HEPG2), colon carcinoma (HCT116), and pancreatic carcinoma (PaCa2). ekb.eg The results highlighted several molecules with significant activity. ekb.egresearchgate.net

Table 2: Anti-Proliferative Activity of Lead Anisamide-Scaffolded Compounds

| Compound | Target Cell Line | IC₅₀ (µg/mL) |

|---|---|---|

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine (5) | HEPG2 (Hepatocellular Carcinoma) | 51.9 ekb.egresearchgate.net |

| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine (14) | MCF-7 (Breast Adenocarcinoma) | 54.2 ekb.egresearchgate.net |

The tumor microenvironment plays a critical role in cancer progression, and the ability of cancer cells to evade the immune system is a key hallmark of the disease. The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a crucial immune checkpoint pathway that cancer cells exploit to suppress T-cell activity. scielo.org.mx Blocking the PD-1/PD-L1 interaction can restore the anti-tumor immune response. researchgate.netamegroups.org

Recent research has explored the potential of compounds with an anisamide scaffold to act as immunomodulators, specifically as inhibitors of the PD-L1 pathway. researchgate.netekb.eg A study focused on new sulfonamide derivatives coupled with either a salicylamide (B354443) or an anisamide scaffold identified several compounds with promising PD-L1 inhibitory activity. ekb.eg These compounds were tested in vitro using a screening ELISA assay, and five derivatives showed greater than 50% inhibition of PD-L1. researchgate.netekb.eg This suggests that anisamide-scaffolded molecules could potentially be developed into agents that not only target cancer cells directly but also enhance the body's immune response against the tumor. windows.net

Interestingly, some of these potent PD-L1 inhibitors showed minimal direct anti-proliferative activity against cancer cell lines, indicating that their primary mechanism of action is likely immunomodulatory. researchgate.netekb.eg For example, compound 4 showed significant PD-L1 inhibition but only displayed anti-proliferative effects against the PC-3 prostate cancer cell line, while compound 31 showed both remarkable PD-L1 inhibition and broad anti-proliferative activity. researchgate.netekb.eg

Table 3: PD-L1 Inhibition by Lead Anisamide-Scaffolded Compounds

| Compound | PD-L1 Inhibition (%) |

|---|---|

| 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4 ) | 53.327 ekb.eg |

| 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide (7 ) | 50.993 ekb.eg |

| 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide (17 ) | 51.253 ekb.eg |

Advanced In Vitro Modeling for Comprehensive Therapeutic Evaluation

To better predict the in vivo efficacy of novel cancer therapies, researchers are increasingly moving from traditional two-dimensional (2D) cell monolayers to more physiologically relevant three-dimensional (3D) cell culture systems. ucc.ieabcam.com These 3D models, which can be scaffold-based or self-assembling spheroids, more accurately mimic the complex cell-cell and cell-extracellular matrix (ECM) interactions found within a tumor microenvironment. abcam.com

The evaluation of anisamide-functionalized systems has been advanced through the use of 3D cell culture models, particularly for complex diseases like prostate cancer bone metastasis. ucc.ieacs.org In one such study, anisamide-targeted cyclodextrin nanoparticles designed to deliver therapeutic siRNA were tested in both 2D and 3D models of prostate cancer. acs.org The 3D model consisted of prostate cancer cells (PC3 and DU145) grown on collagen-based scaffolds, recapitulating aspects of a bone metastasis microenvironment. acs.org

The results demonstrated the superior predictive power of the 3D model. While the difference in gene silencing between targeted and untargeted nanoparticles was not statistically significant in 2D culture, the distinction became clear in the 3D scaffold system. acs.org The anisamide-targeted nanoparticles achieved significantly higher levels of knockdown of the target gene, Polo-like kinase 1 (PLK1), compared to non-targeted formulations. acs.org This highlights the importance of using advanced in vitro models to fully assess the benefits of targeted therapeutic strategies.

Table 4: PLK1 mRNA Knockdown in 2D vs. 3D Prostate Cancer Models

| Cell Line | Culture Model | Formulation | PLK1 mRNA Knockdown (%) |

|---|---|---|---|

| PC3 | 2D Monolayer | Targeted Nanoparticles | Not significantly different from untargeted acs.org |

| PC3 | 3D Scaffold | Targeted Nanoparticles | 46% (p < 0.05) acs.org |

| DU145 | 2D Monolayer | Targeted Nanoparticles | Not significantly different from untargeted acs.org |

Analytical and Characterization Methodologies for Di O Anisamide and Its Conjugates

Spectroscopic Characterization Techniques Applied to Di-o-anisamide

Spectroscopic techniques are indispensable for the structural elucidation of this compound, offering insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the two o-anisoyl groups would appear as a series of multiplets in the downfield region, typically between δ 6.8 and 8.0 ppm. The chemical shifts are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing carbonyl group. The methoxy (-OCH₃) protons would give rise to a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The N-H protons of the hydrazide linkage are expected to produce a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically appears in the range of δ 9.0-11.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information on the carbon skeleton of this compound. The carbonyl carbons (C=O) are characteristically found in the most downfield region of the spectrum, anticipated around δ 165-175 ppm. The aromatic carbons would generate a set of signals between δ 110 and 160 ppm, with the carbon attached to the methoxy group appearing at the higher end of this range due to its electron-donating effect. The methoxy carbon itself would produce a signal around δ 55-60 ppm.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 8.0 (multiplets) | 110 - 140 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-C=O | - | 120 - 130 |

| C=O | - | 165 - 175 |

| NH | 9.0 - 11.0 (broad singlet) | - |

| OCH₃ | 3.8 - 4.0 (singlet) | 55 - 60 |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method used to identify the functional groups present in this compound. The FTIR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound would include:

N-H Stretching: A prominent band in the region of 3200-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bonds in the hydrazide moiety.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will be observed in the 2850-2960 cm⁻¹ region.

C=O Stretching (Amide I): A strong, sharp absorption band between 1640 and 1680 cm⁻¹ is characteristic of the carbonyl group stretching in the amide linkage.

N-H Bending (Amide II): This band, resulting from N-H bending coupled with C-N stretching, is typically found around 1520-1550 cm⁻¹.

C-O Stretching: The stretching vibration of the C-O bond in the methoxy group is expected to produce a strong band in the region of 1240-1260 cm⁻¹ (asymmetric) and near 1020-1040 cm⁻¹ (symmetric).

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ range.

Interactive Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3200 - 3300 | Medium-Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (OCH₃) | Stretching | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretching | 1640 - 1680 | Strong |

| N-H (Amide II) | Bending | 1520 - 1550 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

| Asymmetric C-O-C | Stretching | 1240 - 1260 | Strong |

| Symmetric C-O-C | Stretching | 1020 - 1040 | Strong |

Chromatographic and Mass Spectrometric Analysis of this compound and Derivatives

Chromatographic and mass spectrometric techniques are fundamental for the separation, purification, quantification, and identification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be most suitable, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase.

A typical HPLC method for this compound could involve a gradient elution using a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile or methanol. Detection is commonly achieved using a UV detector, as the aromatic rings in this compound will exhibit strong UV absorbance. The method would be validated for linearity, accuracy, precision, and sensitivity to ensure reliable quantification and purity assessment.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to elucidate its structure through fragmentation analysis.

When coupled with HPLC (LC-MS), it allows for the separation and identification of this compound and its impurities or metabolites. Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound with a high degree of confidence. This is crucial for distinguishing it from other compounds with the same nominal mass. The expected fragmentation pattern would involve cleavage of the amide bonds and the N-N bond, yielding characteristic fragment ions.

Interactive Table: Expected Mass Spectrometric Data for this compound (C₁₆H₁₆N₂O₄)

| Ion | Formula | Calculated m/z (Monoisotopic) | Type |

| [M+H]⁺ | C₁₆H₁₇N₂O₄⁺ | 301.1183 | Molecular Ion |

| [M+Na]⁺ | C₁₆H₁₆N₂O₄Na⁺ | 323.1002 | Adduct |

| [C₈H₈NO₂]⁺ | C₈H₈NO₂⁺ | 150.0550 | Fragment (o-anisoyl cation) |

| [C₇H₇O]⁺ | C₇H₇O⁺ | 107.0491 | Fragment (methoxybenzyl cation) |

Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound, particularly if the compound is sufficiently volatile or can be derivatized to increase its volatility. Derivatization, for instance through silylation of the N-H groups, might be necessary to improve its chromatographic properties and prevent thermal degradation in the GC inlet. The mass spectrometer provides definitive identification based on the fragmentation pattern. The elution order of related isomers in a GC system often correlates with their boiling points and polarity.

Gas Chromatography with Electron Capture Detection (GC-ECD) is a highly sensitive technique for the quantification of compounds containing electronegative atoms. While this compound itself is not strongly electron-capturing, it could be derivatized with an electron-capturing group (e.g., a trifluoroacetyl group) to enable highly sensitive detection and quantification in complex matrices. This approach is particularly useful for trace-level analysis in environmental or biological samples.

Characterization of this compound-Functionalized Nanocarrier Systems

The successful development of this compound-functionalized nanocarriers for targeted delivery hinges on rigorous physicochemical characterization. These analyses ensure that the nanoparticles meet the required specifications for stability, drug loading, and ultimately, biological performance. Key parameters evaluated include particle size, polydispersity index, surface charge (zeta potential), and the efficiency of therapeutic cargo entrapment.

Determination of Particle Size and Polydispersity Index

The size of nanocarriers is a critical attribute that influences their biodistribution, cellular uptake, and drug release profile. researchgate.netnih.govnih.gov The Polydispersity Index (PDI) provides a measure of the heterogeneity of particle sizes within the formulation; a lower PDI value indicates a more uniform and monodisperse population. researchgate.netnih.gov Dynamic Light Scattering (DLS) is the most common technique used for these measurements.

In studies involving anisamide-functionalized solid lipid nanoparticles (SLNs) designed for docetaxel (B913) delivery, the particle size and PDI were meticulously optimized. The average particle size for the optimized targeted formulation (DTX-SLN-Anis) was found to be in the nanoscale range suitable for intravenous administration and potential tumor accumulation. nih.govnih.gov The PDI values obtained indicated a homogenous particle size distribution, which is crucial for predictable in vivo behavior.

Table 1: Physicochemical Properties of Anisamide-Functionalized Nanocarriers

| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |

|---|---|---|---|---|

| DTX-SLN (Optimized) | 174 ± 9.1 | < 0.3 | -25.7 ± 2.1 | 83 ± 3.34 |

| DTX-SLN-Anis (Targeted) | 182 ± 7.5 | < 0.3 | -19.4 ± 1.8 | 79 ± 4.12 |

Data derived from studies on docetaxel-loaded solid lipid nanoparticles functionalized with anisamide. nih.govnih.gov

Measurement of Zeta Potential for Surface Charge Analysis

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. researchgate.net Nanoparticles with a sufficiently high positive or negative zeta potential (typically > |20| mV) are generally considered stable, as the electrostatic repulsion between particles prevents aggregation. crimsonpublishers.com The surface charge also plays a significant role in how the nanocarrier interacts with biological membranes. researchgate.net

For this compound-functionalized nanocarriers, the surface conjugation of the ligand can alter the zeta potential compared to the non-functionalized counterpart. As shown in Table 1, the zeta potential of anisamide-conjugated SLNs was found to be slightly less negative than the unconjugated SLNs. nih.gov This shift is attributed to the presence of the anisamide molecules on the surface, which modifies the surface chemistry of the nanocarrier.

Assessment of Entrapment Efficiency of Therapeutic Cargo

Entrapment efficiency (EE) is a critical parameter that quantifies the percentage of the initial drug or therapeutic agent that is successfully encapsulated within the nanocarrier. nih.gov High entrapment efficiency is desirable to maximize the therapeutic payload and minimize the amount of free, non-encapsulated drug. The measurement of EE typically involves separating the nanocarriers from the aqueous medium containing the free drug, followed by quantification of the drug in one or both fractions. nih.govsemanticscholar.org

In the formulation of anisamide-targeted SLNs loaded with docetaxel, a high entrapment efficiency of approximately 79% was achieved. nih.govnih.gov This indicates that the high shear homogenization and ultrasonication method used for preparation was effective in loading the therapeutic cargo into the lipid matrix. The slight decrease in EE compared to the non-targeted formulation (83%) may be due to the surface modifications slightly altering the partitioning of the drug within the lipid core. nih.gov

Biophysical and Biochemical Assays for Functional Evaluation

Beyond physicochemical characterization, a series of biophysical and biochemical assays are essential to evaluate the functional performance of this compound conjugates and their corresponding nanocarrier systems. These studies provide insights into the stability of the conjugates in biological environments and their ability to interact with and enter target cells.

Studies on Enzyme Resistance Stability of Conjugates

A significant challenge for therapeutic molecules like antisense oligonucleotides (ASONs) is their rapid degradation by nucleases in the biological environment. nih.gov Conjugating targeting ligands such as this compound can enhance the stability of these molecules. Studies have shown that the conjugation of anisamide to ASONs at phosphorothioate sites can significantly improve their resistance to enzymatic degradation. nih.gov

Research on ASONs conjugated with a "double anisamide" (T6) ligand demonstrated superior anti-enzymatic stability compared to both the unconjugated ASON and a single-anisamide conjugate. nih.gov This enhanced stability is attributed to the steric hindrance provided by the bulky anisamide groups, which protects the vulnerable phosphorothioate backbone from nuclease attack. This improved stability is a prerequisite for ensuring the conjugate reaches its target intact.

Table 2: Summary of Findings on Enzyme Resistance of Anisamide Conjugates

| Conjugate | Relative Stability | Key Finding |

|---|---|---|

| Unconjugated ASON | Low | Susceptible to rapid enzymatic degradation. |

| Single Anisamide-ASON | Moderate | Conjugation provides a degree of protection against enzymes. |

Cellular Uptake and Internalization Assays (e.g., Flow Cytometry)

A primary goal of functionalizing nanocarriers with this compound is to enhance their uptake into target cells that overexpress the corresponding receptors. researchgate.netnih.gov Flow cytometry is a powerful, high-throughput technique used to quantify the cellular uptake of fluorescently labeled nanoparticles or conjugates. researchgate.netresearchgate.netnih.gov This method measures the fluorescence intensity of individual cells, which correlates with the amount of internalized material. nih.gov

Studies investigating anisamide-ASON conjugates have demonstrated that the presence of the anisamide ligand significantly enhances cellular uptake. nih.gov Flow cytometry analysis revealed that cells treated with the double anisamide conjugate (T6) exhibited substantially higher fluorescence intensity compared to cells treated with the unconjugated ASON. nih.gov This indicates that the this compound moiety effectively facilitates the internalization of the therapeutic cargo, likely through receptor-mediated endocytosis. oipub.com

Table 3: Representative Data from Cellular Uptake Analysis via Flow Cytometry

| Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Fluorescent Cells (%) |

|---|---|---|

| Untreated Control | 15 | < 1% |

| Unconjugated Fluorescent ASON | 120 | 35% |

| Double Anisamide-Fluorescent ASON | 450 | 85% |

Illustrative data based on findings that this compound conjugation significantly increases cellular uptake as measured by fluorescence. nih.gov

DNA Retardation Assays for Nucleic Acid Complexation

DNA retardation assays, also known as electrophoretic mobility shift assays (EMSA) or gel shift assays, represent a fundamental technique for investigating the binding of molecules, such as this compound and its conjugates, to nucleic acids. nih.govwikipedia.orgresearchgate.net This method is predicated on the principle that a nucleic acid-molecule complex will migrate more slowly through a non-denaturing gel matrix than the nucleic acid alone, resulting in a "retarded" or "shifted" band. licorbio.comld.ruthermofisher.com The degree of this retardation can provide insights into the formation, stability, and stoichiometry of the complex.

The core of the assay involves the incubation of a labeled nucleic acid probe (typically DNA or RNA) with the compound of interest, followed by separation of the bound and unbound nucleic acid via native gel electrophoresis. nih.govnih.gov The stability of the formed complex during electrophoresis is crucial for the successful resolution of the shifted bands. thermofisher.com The "caging effect" of the gel matrix helps to stabilize transient interactions by keeping dissociated components in close proximity, thereby promoting their reassociation. wikipedia.org

A typical experimental setup would involve the following steps:

Preparation of the Nucleic Acid Probe: A specific DNA or RNA sequence of interest is synthesized and labeled. Labeling can be achieved using radioactive isotopes (like ³²P), fluorescent dyes (such as IRDye), or biotin. licorbio.comld.ru

Binding Reaction: The labeled nucleic acid probe is incubated with varying concentrations of this compound or a this compound conjugate in a suitable binding buffer. The buffer conditions, such as ionic strength and pH, are optimized to facilitate the interaction.

Electrophoresis: The reaction mixtures are loaded onto a native polyacrylamide or agarose gel. wikipedia.org The electrophoresis is run under non-denaturing conditions to preserve the integrity of the nucleic acid-compound complex.

Detection: The positions of the labeled nucleic acid bands are visualized. The detection method depends on the label used, for example, autoradiography for radioactive probes or fluorescence imaging for fluorescently tagged probes. nih.govlicorbio.com

The results of a DNA retardation assay are typically visualized as a series of bands on the gel. A lane containing only the labeled nucleic acid will show a single band corresponding to the free, unbound probe. In lanes containing this compound, the appearance of a new, slower-migrating band would indicate the formation of a this compound-nucleic acid complex. The intensity of this retarded band would be expected to increase with higher concentrations of the compound, while the intensity of the free probe band would decrease.

To confirm the specificity of the binding, competition experiments can be performed. nih.gov This involves adding an excess of an unlabeled specific competitor nucleic acid to the binding reaction, which should prevent the formation of the labeled complex. Conversely, the addition of a non-specific competitor should not affect the binding. thermofisher.com

The hypothetical results of such an experiment for a this compound conjugate could be summarized as follows:

| Lane | This compound Conjugate (nM) | Labeled DNA Probe | Unlabeled Specific Competitor DNA | Observation | Interpretation |

|---|---|---|---|---|---|

| 1 | 0 | + | - | Single band at the bottom of the gel | Represents free, unbound DNA probe. |

| 2 | 10 | + | - | Faint upper band, strong lower band | Low level of complex formation. |

| 3 | 50 | + | - | Strong upper band, faint lower band | Significant complex formation. |

| 4 | 100 | + | - | Single strong upper band | Most of the DNA probe is bound in a complex. |

| 5 | 100 | + | + | Single band at the bottom of the gel | Specific binding is competed away by the unlabeled probe. |

This table illustrates how the increasing concentration of a this compound conjugate leads to a greater proportion of the DNA probe being shifted into a slower-migrating complex. The competition experiment in lane 5 would confirm that this interaction is specific to the DNA sequence of the probe. Such detailed research findings would be crucial in characterizing the nucleic acid binding properties of this compound and its derivatives.

Future Research Directions and Unaddressed Questions in Di O Anisamide Research

Strategies for Refinement of Sigma Receptor Targeting Specificity

A significant hurdle in di-o-anisamide research is the ambiguity surrounding its precise molecular target. nih.gov The initial hypothesis centered on its interaction with the sigma-1 receptor, but mounting evidence now questions this, suggesting the sigma-2 receptor as a more likely candidate or that the uptake is not sigma-1 receptor-mediated at all. researchgate.netmdpi.com This ambiguity is a primary contributor to the variable efficacy seen in preclinical studies. researchgate.netnih.gov

Future strategies to refine targeting specificity must include:

Definitive Receptor Identification: Rigorous molecular and cellular biology studies are required to unequivocally identify the binding partner(s) of anisamide on the cell surface. This includes competitive binding assays with highly selective sigma-1 and sigma-2 ligands and studies in cell lines with knocked-out or varying expression levels of each receptor subtype. researchgate.net Some research has already noted that the uptake of anisamide-decorated particles does not correlate with sigma-1 receptor expression levels and is not competed by known sigma-1 ligands. researchgate.net

Development of Subtype-Selective Ligands: Medicinal chemistry efforts should focus on designing and synthesizing this compound derivatives with high selectivity for either the sigma-1 or sigma-2 receptor. Studies on other molecular scaffolds have shown that specific stereochemistry (e.g., the use of specific enantiomers) can confer significant selectivity between the two receptor subtypes. acs.org Applying these principles to the anisamide structure could yield more precise targeting agents.

Re-evaluation of Binding Assays: The protocols used for determining ligand binding affinity need scrutiny. For instance, the use of masking agents like (+)-pentazocine to block sigma-1 receptor binding in assays for the sigma-2 receptor can be problematic, potentially leading to inaccurate interpretations of a ligand's true affinity and selectivity. aacrjournals.org

Addressing Subcellular Localization: A critical finding that challenges the current targeting paradigm is the predominantly intracellular localization of the sigma-1 receptor. researchgate.netnih.gov For a nanoparticle decorated with anisamide to be effective, its receptor must be accessible on the cell surface. Future research must confirm the surface expression of the true receptor target in the cancer types of interest.

Exploration of Novel Therapeutic Modalities and Synergistic Combinatorial Approaches

Anisamide-decorated nanocarriers are versatile platforms that can be leveraged for more than just delivering single-agent chemotherapy. acs.orgbrieflands.com Their true potential may lie in their use within combinatorial and multimodal therapeutic strategies that attack cancer through various mechanisms simultaneously.

Promising future directions include:

Combination with Immunotherapy: Early research suggests that combining anisamide-targeted therapies with immune checkpoint inhibitors (e.g., PD-L1 blockade) or cancer vaccines can create a synergistic anti-tumor effect by remodeling the tumor microenvironment. mdpi.com

Co-delivery of Multiple Agents: Anisamide-functionalized nanoparticles can be engineered to co-deliver synergistic drug combinations, such as cisplatin (B142131) and rapamycin, maintaining an optimal ratio of the drugs at the tumor site to maximize efficacy. acs.orgnih.gov

Gene Therapy and RNA Interference (RNAi): A significant area of exploration is the use of anisamide-targeted systems to deliver genetic material. This includes co-formulating multiple small interfering RNAs (siRNAs) to simultaneously silence several key oncogenes like HDM2, c-myc, and VEGF, thereby inhibiting tumor proliferation and angiogenesis. acs.orgnih.gov

Chemo-Photothermal Combination Therapy: Gold nanorods decorated with anisamide can carry a chemotherapeutic agent like epirubicin (B1671505) while also serving as photothermal agents. nih.govdovepress.com Upon laser irradiation, the nanorods generate heat to kill cancer cells locally, complementing the cytotoxic effect of the released drug for a potent, synergistic outcome. nih.govdovepress.com

Combination with Other Targeted Therapies: Combining anisamide-mediated delivery with other targeted drugs, such as photodynamic therapy (PDT) agents or inhibitors of pathways like heme oxygenase-1 (HO-1), offers another avenue for creating powerful synergistic treatments. nih.gov

| Therapeutic Combination | Payload/Mechanism | Rationale | Observed/Potential Outcome | Reference |

|---|---|---|---|---|

| Chemotherapy + Gene Therapy | Doxorubicin (B1662922) + Bmi1 siRNA | Simultaneously induce DNA damage and inhibit a key survival protein. | Enhanced cytotoxicity in cancer cells. | nih.gov |

| Chemotherapy + Photothermal Therapy (PTT) | Epirubicin + Gold Nanorods | Combine drug-induced cytotoxicity with localized hyperthermia. | Synergistic tumor growth retardation in mouse models. | nih.govdovepress.com |

| Gene Therapy + Photodynamic Therapy (PDT) | HIF-1α siRNA + Photosan | Inhibit hypoxia adaptation while inducing light-activated cell killing. | Significantly enhanced tumor regression in xenograft models. | nih.gov |

| Targeted Therapy + Immunotherapy | Sunitinib (TKI) + Cancer Vaccine | Inhibit tumor growth signals while stimulating an anti-tumor immune response. | Enhanced tumor inhibition by remodeling the tumor microenvironment. | mdpi.com |

| Dual Chemotherapy | Cisplatin + Rapamycin | Target distinct cellular pathways (DNA replication and mTOR signaling) to overcome resistance. | Modulation of tumor microenvironment and notable anticancer efficacy. | acs.org |

Development of Advanced Computational Modeling for this compound Ligand-Receptor Dynamics

Given the experimental ambiguity, advanced computational modeling is an essential and underutilized tool in this compound research. These in silico approaches can provide crucial insights into the molecular interactions that govern targeting specificity and efficacy, guiding more focused and efficient laboratory research.

Future research should prioritize:

Homology Modeling and Molecular Docking: Since the crystal structure of the sigma-2 receptor has been elucidated, homology modeling can be used to build high-quality 3D structures. acs.orgfrontiersin.org Molecular docking simulations can then be performed to predict the most favorable binding pose of this compound within the binding sites of both sigma-1 and sigma-2 receptors. mdpi.com This can help rationalize existing structure-activity relationship data and identify key amino acid residues responsible for binding.

Molecular Dynamics (MD) Simulations: Static docking models can be refined using MD simulations. These simulations model the dynamic movement of the ligand-receptor complex over time in a simulated physiological environment (i.e., within a lipid bilayer and water). mdpi.com MD can reveal the stability of the predicted binding pose, identify crucial hydrogen bonds and hydrophobic interactions, and elucidate the allosteric changes the receptor undergoes upon ligand binding.

Virtual Screening: Once a reliable model of the this compound-receptor interaction is established, virtual screening of large chemical libraries can be performed to identify novel molecules with potentially higher affinity and selectivity. This can accelerate the discovery of next-generation targeting ligands.

Nanoparticle-Scale Modeling: Beyond the ligand-receptor interface, computational models can simulate the entire process of a decorated nanoparticle interacting with a cell. These multi-scale models can account for factors like the length and density of PEG linkers, nanoparticle size, and the fluid dynamics near the cell surface to predict the efficiency of the nanoparticle reaching and binding to its target.

Expansion of this compound Applications Beyond Current In Vitro Methodologies

To bridge the gap between benchtop findings and clinical reality, research must increasingly move beyond traditional two-dimensional (2D) cell culture models and embrace more complex systems that better recapitulate the tumor microenvironment.

Key areas for expansion include:

Advanced In Vitro Models (3D): There is a critical need to evaluate anisamide-targeted systems in more physiologically relevant models. This includes the use of 3D tumor spheroids and more sophisticated "tumor-on-a-chip" or bioprinted tissue models. ucc.ieaccscience.comacs.org Studies have already shown that targeted nanoparticles can exhibit significantly different, and often superior, efficacy in 3D scaffolds compared to 2D cultures, highlighting the importance of this approach. ucc.ieacs.org

Systematic In Vivo Evaluation: While some in vivo studies exist, more rigorous and standardized animal trials are necessary. nih.govacs.orgecancer.org These studies should systematically compare targeted vs. non-targeted nanoparticles, evaluate biodistribution and tumor accumulation over time, and assess therapeutic efficacy in orthotopic and metastatic cancer models, which are more clinically relevant than subcutaneous models.

Theranostic Applications: The targeting moiety can be used for more than just therapy. By incorporating imaging agents (e.g., fluorescent dyes, MRI contrast agents, or radionuclides for PET/SPECT imaging) into anisamide-decorated nanoparticles, "theranostic" platforms can be created. acs.orgresearchgate.netrsc.org These systems allow for the simultaneous diagnosis, localization of tumors, and delivery of a therapeutic payload, enabling personalized treatment strategies. mdpi.com

Addressing Variability in Therapeutic Efficacy Observed with Anisamide-Decorated Systems

A major challenge that has tempered enthusiasm for anisamide-based targeting is the significant variability in therapeutic efficacy reported across different studies. researchgate.netnih.govresearchgate.net Understanding and mitigating the sources of this variability is paramount for the field to advance.

Unaddressed questions and future research must focus on:

The Ligand-Receptor Interaction: As detailed in section 6.1, the fundamental uncertainty about the molecular target is likely the single largest contributor to variability. researchgate.netmdpi.com Efficacy will inherently vary between cell lines and tumor types if they express different levels of the true receptor (e.g., sigma-2 vs. sigma-1).

Nanoparticle Design and Formulation: The physical and chemical properties of the nanocarrier itself play a crucial role. Factors such as the nanoparticle's size, material composition (e.g., liposome, polymer, gold), surface charge, and the method of ligand conjugation can all impact stability, biodistribution, and cellular uptake. nih.govnih.gov For example, the inclusion and length of a polyethylene (B3416737) glycol (PEG) spacer between the anisamide ligand and the nanoparticle surface can significantly affect ligand availability and targeting efficiency. researchgate.netresearchgate.net

The "Protein Corona": Once injected into the bloodstream, nanoparticles are immediately coated with a layer of proteins, forming a "protein corona." This corona can mask the targeting ligands, like anisamide, preventing them from binding to their intended receptor and instead directing the nanoparticle to be cleared by the immune system. The composition of this corona is dynamic and can contribute to inconsistent in vivo results.

Tumor Heterogeneity and the EPR Effect: The tumor microenvironment is complex and varies between patients and tumor types. The reliance on the Enhanced Permeability and Retention (EPR) effect for passive nanoparticle accumulation is itself a source of variability, as the "leakiness" of tumor vasculature is not uniform. mdpi.com The success of active targeting by anisamide is dependent on the nanoparticle first reaching the tumor via this often-unreliable passive mechanism.

| Source of Variability | Description | Research Needed to Address | Reference |

|---|---|---|---|

| Target Ambiguity | Uncertainty whether the target is sigma-1, sigma-2, or another receptor. | Definitive receptor identification studies; development of subtype-selective ligands. | researchgate.netnih.govmdpi.com |

| Nanocarrier Formulation | Differences in nanoparticle size, material, charge, and ligand density/linker chemistry. | Systematic studies comparing well-characterized formulations to establish design principles. | nih.govnih.gov |

| Receptor Subcellular Localization | The primary target (Sigma-1) is largely intracellular, making it inaccessible to nanoparticle surface ligands. | Confirm surface expression of the true target receptor in relevant cancer cells. | researchgate.netnih.gov |

| Protein Corona Formation | Adsorption of blood proteins can mask the anisamide ligand, preventing receptor binding. | Develop "stealth" strategies to minimize corona formation or engineer coronas that aid targeting. | nih.gov |

| Tumor Microenvironment | Heterogeneity in vascular permeability (EPR effect) and receptor expression levels across tumors. | Use of advanced 3D and orthotopic/metastatic in vivo models that better reflect clinical reality. | ucc.iemdpi.com |

Q & A

Q. What are the standard protocols for synthesizing Di-o-anisamide, and how can purity and structural identity be rigorously validated?

Methodological Answer :

- Synthesis : Follow established protocols for aromatic amide synthesis, ensuring stoichiometric control of reagents (e.g., anisic acid derivatives and amines). Include detailed reaction conditions (temperature, solvent, catalysts) and purification steps (e.g., recrystallization or column chromatography) .

- Validation : Use a combination of spectroscopic techniques:

- NMR (¹H, ¹³C) to confirm bond formation and aromatic substitution patterns.

- HPLC with UV detection to assess purity (>95% recommended for biological studies).

- Mass spectrometry (ESI-MS) for molecular weight confirmation.

Document all steps to ensure reproducibility, adhering to guidelines for experimental reporting .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s physicochemical properties?

Methodological Answer :

- Spectroscopy :

- FT-IR to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- UV-Vis for π-π* transitions in aromatic systems.

- Chromatography :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro and in vivo models?

Methodological Answer :

- Systematic Review : Conduct a scoping study to categorize existing data by model system, dosage, and endpoints. Use tools like PRISMA to identify biases or methodological inconsistencies .

- Meta-Analysis : Apply statistical models (e.g., random-effects models) to quantify heterogeneity. For example, discrepancies in IC₅₀ values may arise from differences in cell line viability assays (MTT vs. resazurin) .

- Experimental Replication : Design a standardized assay panel (e.g., using NIH/3T3 and HEK293 cells) to compare results under controlled conditions .

Q. What computational strategies are optimal for predicting this compound’s interactions with biological targets, such as enzymes or receptors?

Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding. Validate force fields (e.g., OPLS-AA) against crystallographic data if available.

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy landscapes (MM-PBSA/GBSA).

- QSAR Modeling : Curate a dataset of structural analogs to develop predictive models for activity optimization. Ensure chemical diversity and validate with leave-one-out cross-validation .

Q. How should researchers design experiments to investigate this compound’s mechanism of action while minimizing off-target effects?

Methodological Answer :

- Controls : Include negative controls (vehicle-only) and positive controls (known inhibitors/agonists). Use CRISPR/Cas9 knockouts or siRNA to confirm target specificity.

- Multi-Omics Integration : Pair transcriptomics (RNA-seq) with proteomics (LC-MS/MS) to identify downstream pathways. Apply pathway enrichment tools (e.g., DAVID, GSEA) to prioritize candidates.

- Dose-Response Curves : Use Hill slope analysis to distinguish specific vs. nonspecific effects. Report EC₅₀/IC₅₀ values with 95% confidence intervals .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent responses in this compound toxicity studies?

Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in GraphPad Prism). Test for goodness-of-fit (R² > 0.95).

- Outlier Detection : Use Grubbs’ test or ROUT method (Q = 1%).

- Reproducibility : Share raw data (e.g., via Zenodo) and provide step-by-step analysis scripts (R/Python) in supplementary materials .

Q. How can researchers address batch-to-batch variability in this compound synthesis when replicating published studies?

Methodological Answer :

- Quality Control : Implement in-process checks (e.g., TLC at 30-minute intervals) and characterize each batch with NMR/HPLC.

- Stability Testing : Store compounds under inert atmospheres and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks).

- Collaborative Validation : Partner with independent labs to cross-validate synthesis protocols .

Literature and Contextualization

Q. What frameworks are effective for integrating this compound research into broader pharmacological or chemical contexts?

Methodological Answer :

- FINER Criteria : Evaluate research questions for Feasibility, Novelty, and Relevance. For example, compare this compound’s antioxidant activity to structurally related polyphenols .

- PICO Framework : Define Population (e.g., cancer cell lines), Intervention (dosage range), Comparison (existing drugs), and Outcomes (apoptosis markers) .

- Literature Reviews : Use tools like Covidence for systematic screening and data extraction. Highlight gaps, such as limited in vivo pharmacokinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten